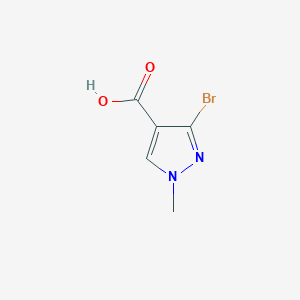

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-bromo-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOMSWUFAYFYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399653-86-1 | |

| Record name | 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid, with the CAS number 1399653-86-1, is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3] This guide provides an in-depth overview of this compound, its chemical properties, synthesis, and its emerging role as a valuable building block in the design and discovery of novel therapeutic agents.

The pyrazole scaffold is a privileged structure in drug discovery, found in a variety of approved drugs with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies.[2][4] The strategic placement of a bromine atom and a carboxylic acid group on the 1-methylpyrazole core of the title compound offers synthetic handles for further molecular elaboration, making it an attractive starting material for the generation of diverse chemical libraries for biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 1399653-86-1 | [1] |

| Molecular Formula | C₅H₅BrN₂O₂ | N/A |

| Molecular Weight | 205.01 g/mol | N/A |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 211-213°C (for the related isomer 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) | [6] |

| Boiling Point | 347.4°C at 760 mmHg (predicted for the related isomer 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) | [6] |

| Solubility | Information not available | N/A |

Note: Some physical properties are for a closely related isomer and should be considered as an estimation.

Synthesis of Pyrazole Carboxylic Acids

A plausible synthetic route, based on the synthesis of the related 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, would likely involve the following key steps:

-

Cyclocondensation: Reaction of a β-ketoester with methylhydrazine to form the pyrazole ring.

-

Bromination: Introduction of the bromine atom onto the pyrazole ring using a suitable brominating agent.

-

Hydrolysis: Conversion of an ester group to the final carboxylic acid.

Below is a generalized, step-by-step protocol for the synthesis of a bromo-methyl-pyrazole carboxylic acid, based on a patented method for a related isomer.[7]

Experimental Protocol: Synthesis of a Bromo-Methyl-Pyrazole Carboxylic Acid Derivative

-

Step 1: Synthesis of the Pyrazole Ester Precursor.

-

A solution of a suitable diethyl acetylenedicarboxylate is reacted with methylhydrazine in a suitable solvent like ethanol.

-

The reaction mixture is stirred at room temperature for several hours to facilitate the cyclocondensation reaction, yielding the corresponding pyrazole ester.

-

-

Step 2: Bromination of the Pyrazole Ring.

-

The pyrazole ester from Step 1 is dissolved in a solvent such as acetonitrile.

-

A brominating agent, for instance, phosphorus oxybromide (POBr₃), is added portion-wise to the solution.[7]

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by carefully pouring it into a cold, saturated solution of sodium carbonate.

-

The product is extracted with an organic solvent like ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the brominated pyrazole ester.

-

-

Step 3: Hydrolysis to the Carboxylic Acid.

-

The brominated pyrazole ester is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.[7]

-

The mixture is stirred at room temperature until the ester is fully hydrolyzed.

-

The ethanol is removed under reduced pressure.

-

The aqueous layer is washed with ethyl acetate to remove any unreacted starting material.

-

The pH of the aqueous layer is then adjusted to approximately 9 with a 2N hydrochloric acid solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.

-

Removal of the solvent under reduced pressure yields the final this compound.

-

Caption: Generalized workflow for the synthesis of a bromo-methyl-pyrazole carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound in drug discovery stems from the reactivity of its functional groups, which allows for its use as a versatile scaffold for the synthesis of more complex molecules.

Role as a Chemical Intermediate

The bromine atom and the carboxylic acid group serve as synthetic handles for a variety of chemical transformations:

-

Suzuki and other Cross-Coupling Reactions: The bromine atom can be readily replaced with a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids.[8] This allows for the introduction of various aryl and heteroaryl groups, which is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

-

Amide Bond Formation: The carboxylic acid group can be activated and coupled with a diverse array of amines to form amides. This is a crucial reaction in the synthesis of many drug candidates, as the amide bond is a key structural feature in numerous biologically active molecules.

-

Esterification: The carboxylic acid can be converted to esters, which can act as prodrugs or modulate the pharmacokinetic properties of a molecule.

Caption: Key reactive sites and potential synthetic transformations of the core molecule.

Potential Pharmacological Activities of Derivatives

While the biological activity of this compound itself has not been extensively reported, the pyrazole nucleus is associated with a broad spectrum of pharmacological effects. Derivatives synthesized from this core could potentially exhibit:

-

Anti-inflammatory and Analgesic Activity: Many pyrazole-containing compounds are known to possess anti-inflammatory and analgesic properties.[6]

-

Anticancer Activity: Certain pyrazole derivatives have shown promising results against various cancer cell lines.[6]

-

Antimicrobial Activity: The pyrazole scaffold is found in compounds with antibacterial and antifungal properties.[4]

-

Anticonvulsant Activity: Some studies have explored the potential of pyrazole derivatives as anticonvulsant agents.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. The following information is based on safety data for related compounds and general laboratory safety practices.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

Always consult the specific Material Safety Data Sheet (MSDS) for the most up-to-date and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its strategic functionalization provides researchers with a powerful tool to generate novel and diverse molecular entities for biological evaluation. While further research is needed to fully elucidate its own biological activity and to develop specific synthetic protocols, the wealth of information on related pyrazole derivatives underscores the significant potential of this compound in the ongoing quest for new and improved therapeutics.

References

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

Sources

- 1. 1399653-86-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, valued for its metabolic stability and diverse biological activities. This guide provides a detailed examination of the known and predicted physical properties of this compound (CAS No: 1399653-86-1), offering a critical resource for its application in research and development.

This document moves beyond a simple data sheet, providing insights into the structural rationale for the compound's properties and outlining the experimental methodologies for their determination. While comprehensive experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes available information with theoretical knowledge to present a robust scientific overview.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of a compound is the precise identification of its molecular structure.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1399653-86-1[1][2] |

| Molecular Formula | C₅H₅BrN₂O₂[1] |

| Molecular Weight | 205.01 g/mol [1] |

| SMILES | CN1C=C(C(=N1)Br)C(=O)O[1] |

| InChI Key | LJOMSWUFAYFYEA-UHFFFAOYSA-N |

Physicochemical Properties

A quantitative understanding of a compound's physical properties is critical for its handling, formulation, and interpretation of biological activity. It is important to note that experimentally determined data for this compound is not widely available. The following table includes known data and computationally predicted values.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not available | Capot Chemical MSDS[3] |

| Boiling Point | Not available | Capot Chemical MSDS[3] |

| pKa | Predicted: ~3-5 | General carboxyl pKa[4] |

| LogP | Predicted: 0.8808 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

Expert Analysis of Physicochemical Properties:

-

Melting Point: While an experimental value is unavailable, as a crystalline solid, it is expected to have a relatively high melting point, likely above 150 °C. This is due to the potential for strong intermolecular hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions from the pyrazole ring and carbon-bromine bond. For comparison, the isomer 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid has a reported melting point of 211-213 °C.[5]

-

Solubility: The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent. It is expected to have low solubility in nonpolar organic solvents and acidic aqueous solutions. Solubility should increase significantly in basic aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It is likely soluble in polar aprotic solvents like DMSO and DMF.

-

pKa: The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the brominated pyrazole ring. The pKa is predicted to be in the range of typical carboxylic acids, around 3 to 5.[4] The precise value is crucial for designing salt formation strategies and for understanding its ionization state in physiological conditions.

-

LogP: The predicted LogP of 0.8808 suggests that the compound has a relatively balanced hydrophilic-lipophilic character.[1] This is a key parameter in drug design, as it influences membrane permeability and absorption.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this compound are not readily found in public databases, a theoretical analysis based on its structure is presented below.

¹H NMR Spectroscopy (Expected)

-

Pyrazole Proton (C5-H): A singlet is expected for the proton on the pyrazole ring, likely in the aromatic region (δ 7.5-8.5 ppm).

-

N-Methyl Protons (N-CH₃): A singlet corresponding to the three methyl protons is anticipated, typically in the range of δ 3.5-4.5 ppm.

-

Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift (δ 10-13 ppm), which may be concentration-dependent and exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected)

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon should appear in the downfield region of the spectrum, around δ 160-175 ppm.

-

Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons. The carbon bearing the bromine (C3) would be significantly influenced by the halogen. The other two carbons (C4 and C5) will also have characteristic shifts in the aromatic region.

-

N-Methyl Carbon (N-CH₃): A signal for the methyl carbon is expected in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should be present between 1700-1725 cm⁻¹ for the carbonyl group.

-

C-Br Stretch: A band in the lower frequency "fingerprint" region, typically between 515-690 cm⁻¹, corresponding to the carbon-bromine stretch.[6]

-

C=N and C=C Stretches (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region are expected due to the stretching vibrations of the pyrazole ring.

Mass Spectrometry (Expected)

-

Molecular Ion Peak: Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z = 204 and m/z = 206.

-

Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da).

Experimental Protocols

To address the current gap in experimental data, the following section outlines standardized protocols for the determination of key physical properties.

Protocol 1: Melting Point Determination

This protocol describes the determination of the melting point using a standard digital melting point apparatus.

Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Determination (Qualitative)

This protocol outlines a method for the qualitative assessment of solubility in various solvents.

-

Preparation: Add approximately 10 mg of this compound to separate, labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, acetone, dichloromethane, hexane, DMSO).

-

Observation: Agitate the tubes at room temperature for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Heating: If the solid does not dissolve at room temperature, gently heat the mixture and observe any changes in solubility.

-

Classification: Classify the compound's solubility in each solvent as soluble, sparingly soluble, or insoluble.

Synthesis and Reactivity Considerations

While a specific, detailed synthesis for this compound is not prominently published, general synthetic routes to pyrazole carboxylic acids often involve the cyclization of appropriately substituted precursors followed by functional group manipulations. For instance, a plausible route could involve the synthesis of a pyrazole ring with a precursor to the carboxylic acid at the 4-position, followed by methylation and bromination.

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid: Can undergo standard reactions such as esterification, amide formation, and reduction.

-

Bromo Group: The bromine atom on the pyrazole ring can potentially participate in nucleophilic substitution or be utilized in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity, making it a valuable building block in synthetic chemistry.

Conclusion

This compound is a compound with significant potential as a building block in drug discovery and chemical synthesis. While there is a notable absence of comprehensive, publicly available experimental data on its physical properties, this guide provides a robust theoretical framework and predictive analysis based on its molecular structure. The protocols and theoretical spectroscopic data presented here offer a solid foundation for researchers initiating work with this compound. The generation of precise experimental data for properties such as melting point, solubility, and pKa is a critical next step to fully enable its application in advanced research and development.

References

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link][6]

-

University of Colorado Boulder. Approximate pKa chart of the functional groups. [Link][4]

Sources

Structure Elucidation of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable metabolic stability and versatile substitution patterns have cemented its status as a "privileged scaffold".[1][2] This is evidenced by its presence in a multitude of blockbuster drugs, from the anti-inflammatory agent Celecoxib to kinase inhibitors like Ruxolitinib used in oncology.[1][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making its derivatives highly sought-after building blocks in the synthesis of novel therapeutic agents.[4][5]

This guide focuses on a specific, highly functionalized derivative: 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid . The presence of a bromine atom, a methyl group, and a carboxylic acid on the pyrazole core makes it an exceptionally valuable intermediate for library synthesis and lead optimization. Each functional group offers a distinct chemical handle for further molecular elaboration. However, the synthesis of such multi-substituted heterocycles can often yield isomeric impurities. Therefore, unambiguous structure elucidation is not merely a procedural step but a critical prerequisite for its application in any research or drug development pipeline.

This document provides a comprehensive, experience-driven walkthrough of the analytical workflow required to unequivocally confirm the molecular structure of this compound, synthesizing data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

The Target Molecule: An Overview

Before delving into the analytical methodologies, we must first define the molecule .

The anticipated structure is presented below. The core objective of our analytical work is to verify every aspect of this proposed connectivity and substitution pattern.

Caption: 2D Structure of this compound.

The Analytical Workflow: A Strategy for Certainty

Caption: Integrated workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Confirming Mass and Halogen Presence

Expertise & Experience: The first and most fundamental question in any structure elucidation is: "What is the molecular weight?". Mass spectrometry provides a direct answer. For halogenated compounds, it offers an immediate, self-validating clue. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any compound containing a single bromine atom will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[3] Observing this pattern is a definitive confirmation of bromine's presence.

Trustworthiness: The detection of the isotopic doublet at the correct mass-to-charge ratio provides a high-confidence validation of both the molecular formula and the inclusion of one bromine atom.

Data Presentation: Expected Mass Spectrometry Data

| Ion | Isotope Combination | Calculated m/z | Expected Relative Intensity |

| [M]⁺ | C₅H₅⁷⁹BrN₂O₂ | 203.95 | ~100% |

| [M+2]⁺ | C₅H₅⁸¹BrN₂O₂ | 205.95 | ~98% |

Note: The exact m/z values are for high-resolution mass spectrometry (HRMS). Low-resolution instruments will show nominal masses of 204 and 206.

Experimental Protocol: Acquiring an Electrospray Ionization (ESI) Mass Spectrum

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

-

Ionization Mode: Run the analysis in both positive and negative ion modes. The carboxylic acid makes it amenable to negative ion mode ([M-H]⁻), while the pyrazole nitrogens can be protonated in positive ion mode ([M+H]⁺).

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Examine the spectrum for the molecular ion cluster. Specifically, look for the characteristic 1:1 doublet separated by 2 m/z units corresponding to the [M]⁺ and [M+2]⁺ or [M-H]⁻ and [M-H+2]⁻ ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: While MS confirms the mass, IR spectroscopy provides information about the chemical bonds present, allowing us to identify the key functional groups. For our target molecule, the most diagnostic features are those of the carboxylic acid. The O-H bond of a carboxylic acid gives rise to an extremely broad absorption band, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, a result of strong hydrogen bonding in the dimeric state.[8] The second unmistakable feature is the intense C=O (carbonyl) stretch. The combination of these two features is a definitive fingerprint for a carboxylic acid.

Trustworthiness: The simultaneous observation of the very broad O-H stretch and the sharp, strong C=O stretch is a self-validating system for the presence of a carboxylic acid moiety. Their absence would immediately refute the proposed structure.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |

| 2500-3300 | O–H stretch | Carboxylic Acid | Very broad, strong |

| ~2950 | C–H stretch | N-Methyl, Pyrazole C-H | Medium-weak, sharp |

| ~1700 | C=O stretch | Carboxylic Acid | Very strong, sharp[3] |

| ~1600, ~1500 | C=C, C=N stretch | Pyrazole Ring | Medium, sharp |

| ~1250 | C–O stretch | Carboxylic Acid | Medium, sharp |

Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (baseline correction if necessary) and identify the key absorption bands corresponding to the functional groups listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR will allow us to place every substituent at its correct position on the pyrazole ring.

¹H NMR Spectroscopy: Proton Environment and Count

Trustworthiness: The ¹H NMR spectrum should account for all five protons in the molecule in distinct, predictable environments. We expect three signals with an integration ratio of 3:1:1.

-

N-Methyl Protons: The three protons of the methyl group attached to N1 are chemically equivalent and will appear as a sharp singlet. Its chemical shift (~3.8-4.0 ppm) is characteristic of a methyl group on a nitrogen atom within a heteroaromatic ring.

-

Pyrazole Ring Proton: With positions 3 and 4 substituted, the only remaining proton on the pyrazole ring is at the C5 position. It has no adjacent protons, so it will appear as a singlet. Its chemical shift in the aromatic region (~7.5-8.5 ppm) confirms its attachment to the heterocyclic ring.

-

Carboxylic Acid Proton: The acidic proton of the -COOH group is typically deshielded and appears as a broad singlet far downfield (>10 ppm). Its broadness is due to chemical exchange.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| > 10 | Broad Singlet | 1H | –H OOC |

| ~ 7.5 - 8.5 | Singlet | 1H | C5–H |

| ~ 3.8 - 4.0 | Singlet | 3H | N1–CH ₃ |

¹³C NMR Spectroscopy: The Carbon Framework

Trustworthiness: The ¹³C NMR spectrum must show exactly five distinct signals, corresponding to the five carbon atoms in the molecule.

-

Carbonyl Carbon: The C=O carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (>160 ppm).

-

Pyrazole Ring Carbons: The three carbons of the pyrazole ring will appear in the aromatic region (typically ~110-150 ppm). The carbons directly attached to the electronegative bromine (C3) and the carboxylic group (C4) will have their chemical shifts influenced accordingly.

-

N-Methyl Carbon: The methyl carbon will be the most shielded, appearing upfield (~35-40 ppm).

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| > 160 | C =O |

| ~110 - 150 | C 3, C 4, C 5 |

| ~35 - 40 | N1–C H₃ |

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Shimming: Place the sample in the spectrometer and shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum. Set the spectral width to cover a range of -1 to 15 ppm.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. The spectral width should be set to cover 0-200 ppm.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H signals to determine proton ratios.

Integrated Data Analysis: The Final Confirmation

Caption: Mapping key spectral data to the confirmed molecular structure.

-

MS confirms the molecular formula C₅H₅BrN₂O₂ via the molecular ion cluster at m/z 204/206.

-

IR confirms the presence of the carboxylic acid functional group via the characteristic broad O-H and strong C=O stretches.

-

¹H and ¹³C NMR account for every hydrogen and carbon atom in the molecule. Crucially, the presence of only one singlet in the aromatic region of the ¹H NMR confirms a single proton on the pyrazole ring, consistent with substitution at positions 3 and 4. The chemical shifts of the N-methyl and carboxylic acid groups further validate their respective identities.

This collective, cross-validating evidence allows for the unambiguous assignment of the structure as This compound .

Conclusion

The structure elucidation of a complex heterocyclic building block like this compound is a systematic process that relies on the logical integration of multiple spectroscopic techniques. By following a workflow that moves from molecular weight confirmation (MS) to functional group identification (IR) and finally to detailed atomic mapping (NMR), researchers can achieve a high degree of confidence in their material's identity. This analytical rigor is fundamental to ensuring the reliability and reproducibility of subsequent research, whether in the synthesis of novel compounds or the development of next-generation pharmaceuticals.

References

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

XLCFKqEd. (2025, December 2). Check Out 3-amino-5-bromo-1-methyl-1h-pyrazole-4-carboxylic Acid Risk-free Trial. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

-

Kumar, K., & Rawat, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

El-fakch, A., et al. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Capot Chemical. (2026, January 1). MSDS of this compound. Retrieved from [Link]

-

Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Kalinowski, H-O., Berger, S., & Braun, S. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Thieme. Retrieved from [Link]

-

Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

Khalfina, I. A., & Shkurko, O. P. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health. Retrieved from [Link]

-

DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

-

University of Calicut. (n.d.). IR Spectrum analysis of p-bromoacetanilide. Retrieved from [Link]

-

Sharma, V., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST WebBook. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. chemscene.com [chemscene.com]

- 7. 1399653-86-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can terminate the progression of otherwise promising drug candidates. This guide provides a comprehensive framework for characterizing the solubility profile of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1399653-86-1), a heterocyclic compound with potential applications in medicinal chemistry. Rather than presenting a static data sheet, this document serves as a strategic and methodological whitepaper. It details the foundational principles of solubility, explains the causality behind key experimental choices, and provides robust, step-by-step protocols for determining kinetic, thermodynamic, and pH-dependent solubility. The objective is to empower researchers to generate a comprehensive, reliable, and decision-enabling solubility profile for this and similar molecules, thereby accelerating the drug discovery and development process.

Introduction: The Central Role of Solubility

In the landscape of drug discovery, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. The solubility of an API directly influences its dissolution rate in the gastrointestinal tract, which in turn governs its absorption and systemic exposure.[1][2] Low aqueous solubility is a primary contributor to poor bioavailability, unpredictable in vitro assay results, and significant formulation challenges.[3][4]

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities.[5] Its structure, featuring a carboxylic acid group, immediately suggests that its solubility will be highly dependent on pH. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a prerequisite for any meaningful preclinical and clinical development. This guide will equip scientific teams with the necessary theoretical grounding and practical methodologies to fully characterize this critical physicochemical property.

Physicochemical Properties & Predicted Solubility Behavior

Before embarking on experimental measurements, an analysis of the molecule's structure provides critical insights into its expected behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| Molecular Formula | C₅H₅BrN₂O₂ | [6] |

| Molecular Weight | 205.01 g/mol | [6] |

| CAS Number | 1399653-86-1 | [7] |

| Structure | A methyl-pyrazole ring substituted with a bromine atom and a carboxylic acid group. | |

| Predicted pKa | ~2-4 | The carboxylic acid group is expected to be acidic. The exact value must be determined experimentally. |

| Predicted Behavior | Ionizable compound. Expected to have low intrinsic solubility (S₀) in its neutral form at low pH and significantly higher solubility in its ionized (carboxylate) form at neutral and basic pH.[8] | |

| Safety Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed.[9][10] Standard laboratory personal protective equipment (PPE) is required.[6] |

The presence of the carboxylic acid moiety is the most dominant feature influencing aqueous solubility. At pH values significantly below its pKa, the compound will exist predominantly in its neutral, protonated form, which is expected to have lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more polar and significantly more soluble carboxylate anion.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is crucial for correctly designing experiments and interpreting data, particularly in a drug discovery context.[11][12]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly introduced from a high-concentration organic solvent stock (typically DMSO), begins to precipitate in an aqueous buffer.[4][12] It is often considered a measure of a compound's ability to resist precipitation from a supersaturated state.[13] Kinetic assays are fast and consume minimal compound, making them ideal for high-throughput screening in early discovery to quickly flag problematic compounds.[3][14] However, these values can often overestimate the true equilibrium solubility.[13][15]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved solid states.[8][11] This is the "gold standard" measurement, as it reflects the true saturation point of the most stable crystalline form of the compound. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[16][17] This data is essential for lead optimization and formulation development.[11]

Experimental Design & Protocols

A tiered approach is recommended for efficiently characterizing the solubility profile. This begins with a rapid kinetic assessment, followed by a definitive thermodynamic measurement at key pH points.

General Materials & Reagents

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)[18][19]

-

Analytical balance, vortex mixer, incubator/shaker (temperature-controlled at 37 °C)

-

96-well microplates, filter plates (e.g., Millipore MultiScreen) or centrifugation equipment

-

Analytical instrumentation: Nephelometer, HPLC-UV, or LC-MS/MS[3]

Protocol 1: Kinetic Solubility Determination by Nephelometry

Causality: This method is chosen for its high throughput and minimal compound consumption, making it ideal for an initial assessment.[14] It mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks. Nephelometry directly measures the formation of precipitate by detecting scattered light.[20]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[14]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 98 µL) of aqueous buffer (e.g., PBS, pH 7.4), resulting in a final DMSO concentration of 2%.[11]

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[11]

-

Measurement: Read the plate using a nephelometer. The instrument measures the turbidity in each well.[20]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.

Protocol 2: Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

Causality: The shake-flask method is the universally accepted gold standard for determining thermodynamic solubility.[8][16] By adding an excess of solid compound and allowing sufficient time for equilibration, this method ensures that the measured concentration in the supernatant represents the true solubility of the most stable solid form at that temperature.[16][17] Incubation at 37 °C is chosen to simulate physiological conditions relevant to oral absorption.[18]

Methodology:

-

Compound Addition: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential for validation.[8]

-

Solvent Addition: To triplicate vials, add a precise volume (e.g., 1-2 mL) of each aqueous buffer (pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to 37 ± 1 °C for a minimum of 24 hours.[18][21] A preliminary experiment should be run to confirm that equilibrium is reached (i.e., concentrations measured at 24h and 48h are identical).[22]

-

Phase Separation: After equilibration, allow the vials to stand at 37 °C to let the excess solid settle. Carefully collect the supernatant. To ensure no solid particles are carried over, the supernatant must be filtered (using a chemically inert filter, e.g., PVDF) or centrifuged at high speed.[20]

-

Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze its concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.[4]

-

pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.[19]

Protocol 3: pH-Solubility Profile by Potentiometric Titration

Causality: For an ionizable compound like this, a potentiometric titration offers a rapid and elegant method to determine both the intrinsic solubility (S₀) of the neutral species and its pKa.[23][24] This is far more efficient than running multiple shake-flask experiments at various pH values. The method works by titrating a suspension of the compound and tracking the pH changes, from which the solubility profile can be mathematically derived.[23][25]

Methodology:

-

Suspension Preparation: Create an aqueous suspension of the compound at a known concentration.

-

Titration: While stirring, perform an acid-base titration. For an acidic compound, titrate with a standardized base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

-

Data Analysis: The resulting titration curve will differ from that of a fully dissolved substance. Specialized software or derived equations are used to analyze the curve, allowing for the simultaneous calculation of the compound's pKa and its intrinsic solubility (S₀).[24]

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and interpretation.

Table 2: Example Data Summary for Solubility Profile

| Assay Type | Medium (Buffer, 37 °C) | Solubility (µg/mL) | Solubility (µM) | Comments |

| Kinetic | PBS, pH 7.4 | Experimental Value | Calculated Value | Rapid assessment; potential for supersaturation. |

| Thermodynamic | 0.1 N HCl, pH 1.2 | Experimental Value | Calculated Value | Represents lowest solubility; relevant for stomach conditions. |

| Thermodynamic | Acetate Buffer, pH 4.5 | Experimental Value | Calculated Value | Relevant for intestinal conditions. |

| Thermodynamic | Phosphate Buffer, pH 6.8 | Experimental Value | Calculated Value | Relevant for intestinal conditions. |

| Potentiometric | Aqueous | S₀ = Calculated Value | S₀ = Calculated Value | Intrinsic solubility of the neutral form. |

| Potentiometric | Aqueous | pKa = Calculated Value | Experimentally determined acid dissociation constant. |

Interpretation: The lowest measured thermodynamic solubility across the pH range of 1.2-6.8 is the value used for Biopharmaceutics Classification System (BCS) assessment.[18][19] An API is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over this entire pH range.[19][21] The pH-solubility profile will be critical for predicting the region of the GI tract where the drug will best dissolve and be absorbed.

Recommended Experimental Workflow

The following workflow provides a logical progression for characterizing the solubility of a novel compound like this compound.

Caption: Recommended workflow for solubility characterization.

Conclusion

A comprehensive and accurate solubility profile is a cornerstone of successful drug development. For this compound, a systematic evaluation using the tiered approach outlined in this guide is essential. By first employing a rapid kinetic assay to identify potential liabilities, followed by definitive thermodynamic shake-flask experiments across a physiologically relevant pH range, researchers can build a robust data package. Supplementing this with a potentiometric analysis to determine the intrinsic solubility and pKa provides a complete picture of the compound's behavior. This data is not merely a set of numbers but a critical tool for guiding lead optimization, predicting in vivo performance, and designing effective formulation strategies, ultimately increasing the probability of developing a safe and effective medicine.

References

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 546-560. [Link]

-

Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Pharmaceutical Research, 17(1), 85–89. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Capot Chemical. (2026). MSDS of this compound. Capot Chemical. [Link]

-

Pampel, T. (2014). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

-

Sreekanth, A. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. [Link]

-

Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. [Link]

-

Chemical Label. (n.d.). This compound. [Link]

-

Radtke, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9181–9187. [Link]

-

Radtke, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Scite. [Link]

-

Solubility of Things. (n.d.). Pyrazole. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. [Link]

-

Shargel, L., & Yu, A. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

-

Gul, S., et al. (2022). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 22(1), 108-125. [Link]

Sources

- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. researchgate.net [researchgate.net]

- 6. capotchem.com [capotchem.com]

- 7. 1399653-86-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. chemical-label.com [chemical-label.com]

- 10. fishersci.at [fishersci.at]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. ovid.com [ovid.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. who.int [who.int]

- 19. ema.europa.eu [ema.europa.eu]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. scite.ai [scite.ai]

An In-Depth Technical Guide to the Biological Activity of Brominated Pyrazole Carboxylic Acids

Foreword: The Strategic Importance of the Brominated Pyrazole Carboxylic Acid Scaffold

In the landscape of modern drug discovery and agrochemical development, the pyrazole ring stands as a "privileged scaffold"—a core molecular structure that consistently yields biologically active compounds.[1][2] Its unique five-membered heterocyclic arrangement, with two adjacent nitrogen atoms, provides a stable, aromatic framework that is amenable to extensive functionalization.[3] This guide delves into a specific, highly potent subclass: brominated pyrazole carboxylic acids .

The strategic incorporation of a bromine atom and a carboxylic acid moiety onto the pyrazole core is a deliberate design choice, not a random chemical permutation. Bromine, a heavy halogen, significantly modulates a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding—a specific, non-covalent interaction with biological targets. The carboxylic acid group, on the other hand, provides a crucial anchor point for interacting with receptor sites, often through hydrogen bonding, and serves as a versatile synthetic handle for creating esters, amides, and other derivatives.[4]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the synthesis, mechanisms of action, and diverse biological activities of these powerful compounds, moving from their critical role in global agriculture to their emerging potential in human therapeutics.

Chapter 1: Synthesis and Chemical Landscape

The synthesis of brominated pyrazole carboxylic acids is a multi-step process that requires precise control over reaction conditions to achieve desired regioselectivity and yield. These compounds often serve as key intermediates in the production of more complex active ingredients.

A common synthetic pathway begins with the construction of the core pyrazole ring, followed by sequential bromination and oxidation or carboxylation reactions. For example, the synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, a crucial intermediate for the insecticide Chlorantraniliprole, involves a four-step process starting from 3-aminocrotononitrile.[5]

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic route, showcasing the key transformations involved.

Caption: Generalized workflow for the synthesis of brominated pyrazole carboxylic acids.

Key Experimental Protocol: Synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid

This protocol is adapted from established patent literature and provides a representative method.[5]

Step 1: Cyclization to form 3-amino-5-methylpyrazole

-

To a reaction vessel, add 3-aminocrotononitrile and hydrazine hydrate.

-

Heat the mixture under reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product, 3-amino-5-methylpyrazole, typically through crystallization.

Step 2: Bromination to yield 3-methyl-5-bromopyrazole

-

Dissolve the 3-amino-5-methylpyrazole from Step 1 in an appropriate solvent.

-

Add a brominating agent (e.g., N-bromosuccinimide or elemental bromine) portion-wise while maintaining a controlled temperature.

-

Stir the reaction until completion, as indicated by TLC.

-

Work up the reaction mixture to isolate the brominated product.

Step 3: Oxidation to 5-bromo-1H-3-pyrazolecarboxylic acid

-

Suspend the 3-methyl-5-bromopyrazole in an aqueous solution.

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO4), gradually.

-

Heat the mixture to drive the oxidation of the methyl group to a carboxylic acid.

-

After the reaction is complete, quench any remaining oxidant and acidify the solution to precipitate the carboxylic acid product.

Step 4: Condensation to the Final Product

-

Combine the 5-bromo-1H-3-pyrazolecarboxylic acid with 2,3-dichloropyridine in a suitable solvent.

-

Add a base, such as potassium carbonate, to facilitate the condensation reaction.

-

Heat the mixture under reflux.

-

Upon completion, purify the final product, 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, using standard techniques like recrystallization or column chromatography.

Chapter 2: Dominance in Agrochemicals

Brominated pyrazole carboxylic acids and their derivatives are foundational to modern crop protection, demonstrating potent fungicidal, insecticidal, and herbicidal activities.

Fungicidal Activity: Targeting Fungal Respiration

Many pyrazole carboxamides, derived from their carboxylic acid precursors, are powerful Succinate Dehydrogenase Inhibitors (SDHIs). SDH (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain responsible for cellular respiration.

Mechanism of Action: SDHIs bind to the ubiquinone-binding site of the SDH enzyme complex, physically blocking the oxidation of succinate to fumarate. This disruption halts ATP production, leading to the death of the fungal pathogen.[6] The brominated pyrazole moiety plays a crucial role in anchoring the inhibitor within the enzyme's active site.

Caption: Mechanism of action for SDHI fungicides on the mitochondrial respiratory chain.

Quantitative Data: The efficacy of these fungicides is often measured by their EC50 value (the concentration that inhibits 50% of fungal growth).

| Compound Class | Target Pathogen | EC50 (µg/mL) | Reference |

| Pyrazole-Thiazole Carboxamide (6d) | Rhizoctonia cerealis | 5.11 | |

| Pyrazole-Thiazole Carboxamide (6j) | Rhizoctonia cerealis | 8.14 | |

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 | [7] |

| N-substituted Phenyl Pyrazole Carboxamide (5e) | Rhizoctonia solani | 0.06 | [8] |

| Pyrazole Carboxamide (SCU3038) | Rhizoctonia solani | 0.016 | [6] |

Insecticidal Activity: A Gateway to Diamide Insecticides

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a cornerstone intermediate for the synthesis of diamide insecticides, such as Chlorantraniliprole and Cyantraniliprole. These insecticides are renowned for their potent activity against a wide range of chewing pests and their favorable safety profile.

Mechanism of Action: Diamide insecticides act as potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction. The insecticide locks these channels in a partially open state, leading to the uncontrolled release of calcium from internal stores. This causes impaired muscle function, paralysis, and ultimately, the death of the insect. The specific structure derived from the brominated pyrazole carboxylic acid intermediate is essential for high-affinity binding to the insect RyR.

Herbicidal Activity: Disrupting Plant Processes

While less prominent than their fungicidal and insecticidal roles, pyrazole derivatives are also effective herbicides.[9] They often target essential plant enzymes. For instance, some pyrazole compounds inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for pigment and plastoquinone biosynthesis.[10] Inhibition of HPPD leads to the characteristic bleaching of new plant growth, followed by necrosis. The structure-activity relationship studies indicate that substitutions on the pyrazole ring, including halogenation, are critical for herbicidal efficacy.[9][11]

Chapter 3: Potential in Human Therapeutics

The same chemical features that make brominated pyrazoles effective in agriculture also give them significant potential in medicine, particularly in oncology.

Anticancer Activity: Targeting Cellular Signaling

Pyrazole derivatives have been extensively investigated as anticancer agents due to their ability to inhibit various protein kinases that are often dysregulated in cancer cells.[12][13] Kinases are enzymes that regulate the majority of cellular pathways, and their aberrant activity can drive tumor growth and proliferation.

Mechanism of Action: Many pyrazole derivatives function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] By occupying the ATP-binding pocket of the kinase, these compounds prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that promote cell division and angiogenesis (the formation of new blood vessels that feed a tumor).

Quantitative Data: The in vitro anticancer activity is typically reported as the IC50 value (the concentration required to inhibit 50% of cell growth).

| Compound Class | Target Cell Line | IC50 (µM) | Target Kinase | Reference |

| Fused Pyrazole (Compound 3) | - | 0.06 | EGFR | [14] |

| Fused Pyrazole (Compound 9) | - | 0.22 | VEGFR-2 | [14] |

| Pyrazole Carbaldehyde (Compound 43) | MCF-7 (Breast) | 0.25 | PI3 Kinase | [12] |

| Indole-Pyrazole Hybrid (33) | HCT-116 (Colon) | <23.7 | CDK2 | [12] |

| Pyrazole Derivative (Compound 28) | HepG2 (Liver) | 0.028 | Not Specified | [12] |

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of a test compound.

-

Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the brominated pyrazole carboxylic acid derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

Brominated pyrazole carboxylic acids represent a highly versatile and potent chemical scaffold. Their established success in agrochemicals as precursors to leading fungicides and insecticides is a testament to their optimized interaction with biological targets. The structure-activity relationships elucidated in these fields provide a robust foundation for their continued exploration in human medicine.

The future of this chemical class lies in leveraging our understanding of their mechanisms to design next-generation molecules with enhanced selectivity and reduced off-target effects. For oncology, this means developing derivatives that target specific cancer-driving mutations or exploit unique features of the tumor microenvironment. In agriculture, the challenge is to stay ahead of resistance development by creating novel derivatives that bind to new sites or inhibit targets in different ways. The brominated pyrazole carboxylic acid core, with its proven track record and synthetic tractability, is poised to remain a central player in these endeavors for years to come.

References

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).

- Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. (n.d.). PubMed.

- Synthesis and herbicidal activity of new pyrazole ketone deriv

- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.).

- Design, synthesis, and herbicidal activity of pyrazole benzophenone deriv

- Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. (n.d.). PubMed.

- Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv

- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar.

- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl

- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. (2024). PubMed.

- Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. (2023).

- Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides. (2025).

- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (2022). PubMed.

- Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evalu

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.).

- Bromination of pyrazole-3(5)-carboxylic acid. (2007).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.

- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.).

- The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (n.d.).

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.

- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). PMC - NIH.

- J Pyrazole. (n.d.). imperfect pharmacy.

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv

- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. royal-chem.com [royal-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 6. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

The Strategic Core: A Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives and Analogs

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities.[1][2] This technical guide provides an in-depth exploration of a specific, highly functionalized scaffold: 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid. We will dissect its synthesis, characterization, and strategic derivatization, with a particular focus on the generation of novel carboxamide analogs. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents, offering both theoretical insights and actionable experimental protocols. We will delve into the causal reasoning behind methodological choices and explore the structure-activity relationships that govern the biological potential of these compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile scaffold for targeting a wide array of biological entities.[3] The substitution pattern on the pyrazole ring profoundly influences its pharmacological profile, allowing for fine-tuning of activity, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, is a particularly valuable building block. The strategic placement of the bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid at the 4-position provides a convenient point for amide bond formation, a common linkage in bioactive molecules. Finally, the methylation at the N1 position can enhance metabolic stability and modulate binding interactions.

This guide will provide a comprehensive overview of the synthesis of this key intermediate and its subsequent elaboration into libraries of potential drug candidates. We will also discuss the known biological activities of related pyrazole derivatives to provide context for the potential applications of this scaffold.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. The following protocol is a representative, optimized pathway.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-methyl-3-oxopyrazole-4-carboxylate

-

Rationale: This initial step constructs the core pyrazole ring through a cyclocondensation reaction. Ethyl acetoacetate is a versatile starting material that, upon reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), forms a reactive enamine intermediate. This intermediate readily undergoes cyclization with methylhydrazine to yield the desired pyrazole.

-

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as toluene, add DMF-DMA (1.1 eq).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the resulting crude enamine in ethanol, and add methylhydrazine (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 1-methyl-3-oxopyrazole-4-carboxylate.